AG3.0

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

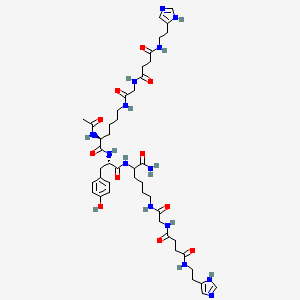

C45H66N14O11 |

|---|---|

Molecular Weight |

979.1 g/mol |

IUPAC Name |

N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide |

InChI |

InChI=1S/C45H66N14O11/c1-29(60)57-35(7-3-5-19-50-42(67)26-54-40(65)15-13-38(63)52-21-17-32-24-48-28-56-32)44(69)59-36(22-30-8-10-33(61)11-9-30)45(70)58-34(43(46)68)6-2-4-18-49-41(66)25-53-39(64)14-12-37(62)51-20-16-31-23-47-27-55-31/h8-11,23-24,27-28,34-36,61H,2-7,12-22,25-26H2,1H3,(H2,46,68)(H,47,55)(H,48,56)(H,49,66)(H,50,67)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,57,60)(H,58,70)(H,59,69)/t34?,35-,36-/m0/s1 |

InChI Key |

SVENBCGZRXROGZ-NXSNGYACSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

AG3.0 Monoclonal Antibody: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AG3.0 monoclonal antibody is a murine IgG1 kappa antibody that exhibits broad reactivity against the Gag capsid protein (p24) of primate lentiviruses.[1][2] This reagent is a valuable tool for the detection and characterization of Human Immunodeficiency Virus type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus (SIV).[1][2] Developed by immunizing mice with whole inactivated SIVagmTYO-1, this compound recognizes a highly conserved epitope, making it a versatile antibody for various immunoassays.[2] This guide provides a comprehensive overview of the this compound antibody, including its binding characteristics, epitope specificity, and detailed protocols for its application in key immunological assays.

Core Characteristics

| Property | Description | Reference |

| Antibody ID | This compound | [1][2] |

| Clonality | Monoclonal | [3] |

| Host Species | Mouse | [3] |

| Isotype | IgG1 | [2] |

| Target Antigen | HIV-1 Capsid Protein (p24) | [1][3] |

| Recognized Epitope | SPRTLNA | [2] |

| Cross-Reactivity | HIV-1, HIV-2, SIVmac, SIVagm | [1][2] |

Quantitative Data: Binding Affinity

The binding affinity of the this compound monoclonal antibody to various SIV Gag proteins has been determined using surface plasmon resonance (SPR). The dissociation constants (kD) are summarized below.

| Antigen | Dissociation Constant (kD) (nM) |

| SIVagmVer Gag | 3.7 |

| SIVmac Gag | 20 |

| SIVagmSab Gag | 35 |

Data sourced from Virology (2012) "Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages".[2]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the detection of HIV-1 p24 antigen.

Materials:

-

This compound Monoclonal Antibody (Capture Antibody)

-

Biotinylated anti-p24 Antibody (Detection Antibody)

-

Recombinant HIV-1 p24 standard

-

96-well microtiter plates

-

Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Streptavidin-HRP

-

TMB Substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Dilute the this compound antibody to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Sample/Standard Incubation: Wash the plate three times with Wash Buffer. Prepare serial dilutions of the recombinant p24 standard and the samples in Blocking Buffer. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times with Wash Buffer. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate three times with Wash Buffer. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.

-

Development: Wash the plate five times with Wash Buffer. Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add 50 µL of Stop Solution to each well.

-

Reading: Measure the absorbance at 450 nm using a plate reader.

Western Blot

This protocol outlines the use of this compound for the detection of p24 in cell lysates.

Materials:

-

This compound Monoclonal Antibody

-

Cell lysate containing HIV-1 p24

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Transfer Buffer

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

-

HRP-conjugated anti-mouse secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the this compound antibody in Blocking Buffer (typically 1:1000 to 1:5000). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

Immunoprecipitation (IP)

This protocol details the procedure for immunoprecipitating p24 from cell lysates using this compound.

Materials:

-

This compound Monoclonal Antibody

-

Protein A/G agarose (B213101) or magnetic beads

-

Cell lysate containing HIV-1 p24

-

IP Lysis Buffer (e.g., RIPA buffer)

-

Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., Laemmli sample buffer)

Procedure:

-

Pre-clearing (Optional): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Antibody Incubation: Add 1-5 µg of this compound antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add an appropriate amount of Protein A/G beads to the lysate-antibody mixture. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.

-

Elution: Resuspend the beads in Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to elute the protein-antibody complex.

-

Analysis: Centrifuge to pellet the beads and collect the supernatant for analysis by Western blot.

Visualizations

Experimental Workflows

Caption: Workflow for a sandwich ELISA using this compound.

Caption: Workflow for Western Blotting using this compound.

Caption: Workflow for Immunoprecipitation using this compound.

References

- 1. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum HIV-1 p24 antibody, HIV-1 RNA copy number and CD4 lymphocyte percentage are independently associated with risk of mortality in HIV-1-infected children. National Institute of Child Health and Human Development Intravenous Immunoglobulin Clinical Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

AG3.0 Monoclonal Antibody: A Technical Guide to Specificity and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AG3.0 is a murine monoclonal antibody renowned for its broad reactivity against the Gag capsid protein (p24-p27) of various primate lentiviruses. This technical guide provides an in-depth overview of the this compound antibody's specificity, reactivity, and its application in key immunoassays. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for the effective utilization of this versatile reagent.

Core Characteristics

The this compound antibody was generated by immunizing mice with whole inactivated Simian Immunodeficiency Virus (SIVagmTYO-1).[1] It exhibits remarkable cross-reactivity, a feature that makes it a valuable tool in HIV/SIV research.

-

Antibody Type: Mouse IgG1

-

Target Antigen: Gag capsid protein (p24-p27) and its precursors (p38, p55, p150) of primate lentiviruses.[1]

-

Recognized Epitope: The antibody recognizes a highly conserved 7-mer peptide sequence, SPRTLNA , located in the N-terminal region of the Gag capsid.[1]

-

Availability: The this compound hybridoma and purified antibody are available through the NIH HIV Reagent Program under catalog number 4121.[1] Recombinant versions are also commercially available.[2]

Quantitative Data Summary

The binding affinity and detection sensitivity of the this compound antibody have been quantitatively assessed, demonstrating its high affinity and utility in sensitive assays.

Table 1: Binding Affinity of this compound to SIV Gag Proteins

| Antigen | Dissociation Constant (Kd) |

| SIVagmVer Gag | 3.7 nM |

| SIVmac Gag | 20 nM |

| SIVagmSab Gag | 35 nM |

Data obtained via Surface Plasmon Resonance (SPR) analysis.[1]

Table 2: Antigen Capture Assay Performance

| Assay Target | Lower Limit of Detection |

| HIV-1 Gag p24 | 100 pg/mL |

Performance of an in-house antigen capture ELISA developed using the this compound antibody.[1][3]

Reactivity Profile

The this compound antibody demonstrates a broad reactivity profile, recognizing the Gag capsid protein from multiple primate lentivirus lineages. This extensive cross-reactivity is attributed to the highly conserved nature of its target epitope.

Table 3: Cross-Reactivity of this compound Antibody

| Virus Lineage | Reactivity |

| HIV-1 | + |

| HIV-2 | + |

| SIVmac | + |

| SIVagm | + |

| SIVrcm | + |

| SIVsun | - |

| SIVlho | - |

| SIVsyk | - |

Reactivity determined by an this compound-based antigen capture ELISA.[1]

Experimental Protocols & Methodologies

The this compound antibody is a robust reagent suitable for a variety of standard immunoassays. Below are detailed methodologies for its application in Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Western Blotting

This protocol provides a general framework for the detection of Gag p24/p27 in cell lysates or purified viral preparations using the this compound antibody.

1. Sample Preparation:

- Lyse cells or viral pellets in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

- Mix 20-30 µg of total protein with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.

2. SDS-PAGE:

- Load samples onto a 12% polyacrylamide gel.

- Run the gel at 100-120V until the dye front reaches the bottom of the gel.

3. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour in a wet transfer system.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with the this compound primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal dilution should be empirically determined.

- Wash the membrane three times for 5-10 minutes each with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

- Wash the membrane three times for 5-10 minutes each with TBST.

5. Detection:

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

- Incubate the membrane with the ECL substrate for 1-5 minutes.

- Capture the chemiluminescent signal using an imaging system.

Antigen Capture ELISA

This protocol is based on the in-house assay developed for the sensitive detection of HIV-1 p24.[1]

1. Plate Coating:

- Dilute purified this compound antibody to a final concentration of 0.675 µ g/well in a carbonate-bicarbonate coating buffer (pH 9.6).

- Add 100 µL of the diluted antibody to each well of a 96-well ELISA plate.

- Incubate the plate overnight at 4°C.

2. Blocking:

- Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

- Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to each well.

- Incubate for 1-2 hours at room temperature.

3. Sample Incubation:

- Wash the plate three times with Wash Buffer.

- Add 100 µL of standards (recombinant p24) and samples (e.g., viral culture supernatant) to the appropriate wells. For viral samples, pre-treatment with 0.2% Tween 20 can facilitate antigen exposure.

- Incubate for 2 hours at 37°C or overnight at 4°C.

4. Detection:

- Wash the plate four times with Wash Buffer.

- Add 100 µL of a biotinylated polyclonal anti-HIV-1 p24 detection antibody (from an SIV-infected monkey or a commercial source) diluted in Blocking Buffer to each well.

- Incubate for 1 hour at room temperature.

- Wash the plate four times with Wash Buffer.

- Add 100 µL of streptavidin-HRP conjugate diluted in Blocking Buffer to each well.

- Incubate for 30-60 minutes at room temperature in the dark.

- Wash the plate five times with Wash Buffer.

5. Signal Development and Measurement:

- Add 100 µL of TMB substrate solution to each well.

- Incubate at room temperature in the dark until sufficient color development is observed (typically 15-30 minutes).

- Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

- Read the absorbance at 450 nm using a microplate reader.

Visualizations

Western Blot Workflow

Caption: A generalized workflow for detecting Gag p24/p27 using the this compound antibody in a Western blot assay.

Antigen Capture ELISA Workflow

Caption: Key steps in the this compound-based antigen capture ELISA for the quantification of Gag p24/p27.

This compound Binding Specificity

Caption: The this compound antibody specifically recognizes the conserved 'SPRTLNA' epitope within the Gag capsid protein.

References

- 1. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound) - Creative Biolabs [creativebiolabs.net]

- 3. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

AG3.0 Antibody Epitope Mapping: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the epitope mapping of the AG3.0 antibody, a murine monoclonal antibody with broad reactivity against the Gag capsid protein of several primate lentiviruses. The information presented herein is intended to assist researchers and professionals in understanding the binding characteristics of this antibody and the methodologies employed for its characterization.

Introduction

The this compound antibody is a valuable tool in HIV/SIV research due to its ability to recognize a conserved epitope on the Gag capsid protein (p24-27) and its precursors (p38, p55, and p150) across multiple primate lentivirus lineages, including HIV-1, HIV-2, SIVmac, and SIVagm.[1] This broad reactivity makes it suitable for various applications, including the development of antigen capture assays for viral quantification.[1] Understanding the precise epitope and binding kinetics of this compound is crucial for its effective use in research and for the potential development of humanized antibodies for therapeutic or diagnostic purposes.[1]

Quantitative Data Summary

The binding affinity of the this compound antibody to various SIV Gag proteins has been quantified using surface plasmon resonance (SPR). The apparent dissociation constants (Kd) are summarized in the table below, providing a clear comparison of the antibody's binding strength to different viral antigens.

| Antigen | Apparent Dissociation Constant (Kd) |

| SIVagmVer Gag | 3.7 nM |

| SIVmac Gag | 20 nM |

| SIVagmSab Gag | 35 nM |

| Table 1: Binding Affinities of this compound to SIV Gag Proteins.[1] |

Experimental Protocols

Epitope Mapping using Overlapping Peptides

The epitope of the this compound antibody was successfully mapped using an overlapping peptide scanning strategy. This method is effective for identifying linear epitopes.

Initial Mapping:

-

Peptide Library: A set of 22 overlapping 20-mer peptides, with a 10-amino acid overlap spanning the SIVmac251 Gag protein, was used.[1]

-

Binding Assay: The reactivity of the this compound antibody to each peptide was tested.

-

Results: this compound was found to react with a single 20-mer peptide (HLPLSPRTLNAWVKLIEEKK), indicating the location of the epitope.[1]

Fine Mapping:

-

Peptide Synthesis: To further define the minimal epitope, a series of 13-mer peptides with a 12-amino acid overlap, covering the region identified in the initial mapping, were synthesized directly on a cellulose (B213188) membrane.[1]

-

Detection: The binding of the this compound antibody to the peptide array was visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

Minimal Epitope: This fine mapping identified the minimal epitope recognized by this compound as the conserved 7-mer sequence SPRTLNA .[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

The binding kinetics and affinity of the this compound antibody were determined using SPR technology.

-

Immobilization: The this compound antibody was immobilized on a sensor chip.

-

Analyte Injection: Purified SIV Gag proteins (SIVagmVer, SIVmac, and SIVagmSab) at various concentrations were injected over the sensor chip surface.

-

Data Acquisition: The association and dissociation of the Gag proteins were monitored in real-time by measuring the change in response units (RU).

-

Data Analysis: The apparent dissociation constants (Kd) were calculated from the equilibrium binding measurements using evaluation software.[1] The dissociation curves were also analyzed to compare the stability of the antibody-antigen complexes.[1]

HIV/SIV Gag Protein and Viral Lifecycle

The Gag polyprotein is a key structural component of HIV and SIV. It plays a central role in the assembly, maturation, and release of new viral particles from an infected host cell. The this compound antibody, by binding to a conserved epitope on the capsid domain of Gag, has the potential to interfere with these critical processes. The following diagram illustrates the major steps of the HIV/SIV lifecycle where the Gag protein is involved.

Conclusion

The this compound antibody demonstrates broad cross-reactivity to a conserved linear epitope, SPRTLNA, on the Gag capsid protein of multiple primate lentiviruses. The quantitative binding data and detailed experimental protocols provided in this guide offer valuable information for researchers utilizing this antibody. The ability of this compound to target a critical structural protein of HIV/SIV underscores its importance in the ongoing efforts to develop effective diagnostics and therapeutics against these viruses.

References

A Comprehensive Technical Guide on the Cross-Reactivity of the AG3.0 Antibody with HIV Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AG3.0 antibody is a murine monoclonal antibody renowned for its broad cross-reactivity against the Gag capsid protein (p24-27) of various primate lentiviruses, including the Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth analysis of the this compound antibody's interaction with different HIV strains, summarizing key quantitative data, detailing experimental methodologies, and visualizing essential workflows. The information presented herein is intended to be a valuable resource for researchers and professionals involved in HIV research and the development of diagnostic and therapeutic tools.

The this compound antibody targets a highly conserved epitope within the Gag protein, making it a powerful tool for the detection of a wide range of HIV and Simian Immunodeficiency Virus (SIV) isolates. Its utility has been demonstrated in various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting.[1][2]

This compound Antibody: Target and Epitope Specificity

The this compound antibody specifically recognizes the HIV Gag capsid protein, a key structural component of the virus. The precise epitope has been mapped to a highly conserved 7-amino acid sequence: SPRTLNA .[1] The conservation of this epitope across different primate lentivirus lineages is the basis for the antibody's broad reactivity.[1]

The SPRTLNA epitope is notably conserved in the following viral lineages:

-

HIV-1 and SIVcpz

-

HIV-2 and SIVsmm

-

SIVagm

-

SIVrcm

Conversely, variations in this epitope in other SIV strains, such as SIVlho and SIVsun, are significant enough to prevent this compound binding.[1]

Quantitative Data on this compound Cross-Reactivity

The cross-reactivity of the this compound antibody has been quantified through various experimental approaches, primarily focusing on its application in antigen detection and its binding affinity to Gag proteins from different viral strains.

Antigen Detection Sensitivity

An in-house antigen capture ELISA developed using the this compound antibody demonstrated a lower detection limit of 100 pg/ml for HIV-1 Gag p24.[1] This level of sensitivity is comparable to commercially available SIV p27 antigen ELISA kits.[1]

Binding Affinity

Surface Plasmon Resonance (SPR) has been employed to determine the binding affinity of this compound to purified Gag proteins from different SIV strains. The following table summarizes the reported dissociation constants (Kd).

| Viral Strain | Gag Protein | Dissociation Constant (Kd) |

| SIVagmVer | Gag | 3.7 nM |

| SIVmac | Gag | 20 nM |

| SIVagmSab | Gag | 35 nM |

Data sourced from a study characterizing the this compound monoclonal antibody.[1]

The binding kinetics of this compound also exhibit interesting variations. The antibody shows a faster binding on/off rate for SIVagmVer and SIVmac Gag compared to SIVagmSab Gag, suggesting that amino acid differences outside the core SPRTLNA epitope may influence the binding interaction.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing the this compound antibody for the detection and quantification of HIV Gag proteins.

Antigen Capture ELISA for HIV-1 p24 Quantification

This protocol describes a sandwich ELISA for the quantification of HIV-1 p24 antigen in cell culture supernatants.

Materials:

-

96-well microtiter plates

-

This compound monoclonal antibody (capture antibody)

-

Biotinylated anti-HIV-1 p24 antibody (detection antibody)

-

Recombinant HIV-1 p24 protein (for standard curve)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Sample lysis buffer (if detecting intracellular p24)

Procedure:

-

Coating: Coat the wells of a 96-well plate with the this compound antibody at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound antibody.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat the washing step.

-

Sample and Standard Incubation: Add serially diluted recombinant p24 standards and test samples to the wells. Incubate for 2 hours at 37°C.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C in the dark.

-

Washing: Repeat the washing step thoroughly.

-

Substrate Development: Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stopping Reaction: Stop the reaction by adding the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve from the absorbance values of the recombinant p24 standards and calculate the concentration of p24 in the test samples.

Western Blot for Detection of HIV Gag Proteins

This protocol outlines the use of the this compound antibody for the detection of HIV Gag proteins and their precursors in cell lysates or viral preparations.

Materials:

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

This compound monoclonal antibody (primary antibody)

-

HRP-conjugated anti-mouse IgG (secondary antibody)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween 20)

-

Enhanced Chemiluminescence (ECL) substrate

-

X-ray film or digital imaging system

Procedure:

-

Sample Preparation: Prepare viral or cell lysates in a suitable lysis buffer containing protease inhibitors.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the this compound antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-mouse secondary antibody at an optimized dilution in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Expose the membrane to X-ray film or capture the signal using a digital imaging system to visualize the protein bands corresponding to Gag (p24) and its precursors (e.g., p55).

Visualizations

The following diagrams illustrate key experimental workflows and the logical relationship of this compound's cross-reactivity.

Caption: Workflow for this compound-based Antigen Capture ELISA.

Caption: Workflow for Western Blotting using this compound.

Caption: this compound cross-reactivity with primate lentiviruses.

References

An In-Depth Technical Guide to the AG3.0 Antibody for SIV Gag Protein Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the AG3.0 monoclonal antibody, a critical tool for the detection and quantification of the Simian Immunodeficiency Virus (SIV) Gag protein. This document details the antibody's characteristics, quantitative data, and detailed experimental protocols for its application in various immunoassays.

Introduction to the this compound Antibody

The this compound antibody is a murine monoclonal antibody (isotype IgG1) renowned for its broad cross-reactivity with the Gag capsid proteins (p24-27) and their precursors (p38, p55, and p150) across major primate lentivirus lineages.[1] Developed by immunizing mice with whole inactivated SIVagmTYO-1, this compound is a versatile reagent for researchers studying SIV and HIV.[1] Its epitope has been mapped to the highly conserved seven-amino-acid sequence, SPRTLNA, within the capsid protein, which accounts for its wide-ranging reactivity.[1] This antibody is available through the NIH HIV Reagent Program under catalog number 4121.[1]

Quantitative Data

The following tables summarize the key quantitative characteristics of the this compound antibody, providing essential data for experimental design and interpretation.

Table 1: Specificity and Reactivity of this compound

| Antigen | Virus Lineage | Reactivity |

| Gag p24-27 | HIV-1, HIV-2, SIVmac, SIVagm, SIVrcm | + |

| Gag Precursors (p38, p55, p150) | HIV-1, HIV-2, SIVmac, SIVagm | + |

| Gag p27 | SIVsun, SIVlho, SIVsyk | - |

Data compiled from Sanders-Beer et al., 2012.[1]

Table 2: Binding Affinity and Kinetics

| SIV Gag Protein | Apparent Dissociation Constant (Kd) | Binding/Dissociation Rate |

| SIVagmVer | 3.7 nM | Faster |

| SIVmac | 20 nM | Faster |

| SIVagmSab | 35 nM | Slower |

Binding affinity was determined using surface plasmon resonance (SPR) technology.[1]

Table 3: Application-Specific Performance

| Application | Parameter | Value |

| Antigen Capture ELISA | Lower Limit of Detection (HIV-1 p24) | 100 pg/ml |

| Antigen Capture ELISA | Optimal Coating Concentration | 0.675 µ g/well |

Performance data is based on an in-house developed antigen capture assay.[1]

SIV Gag Protein Lifecycle and the Role of this compound

The SIV Gag polyprotein is fundamental to the virus lifecycle, orchestrating the assembly and release of new viral particles. The this compound antibody is instrumental in detecting and quantifying this key viral component. The following diagram illustrates the major steps in the SIV Gag lifecycle.

Caption: Workflow of SIV Gag protein from translation to virion maturation.

Experimental Protocols

The following sections provide detailed methodologies for the application of the this compound antibody in key immunoassays. These protocols are derived from published research and standard immunoassay procedures. Optimization may be required for specific experimental conditions.

Western Blotting

This protocol outlines the detection of SIV Gag proteins in cell lysates or purified virus preparations.

Caption: Step-by-step workflow for Western blotting using the this compound antibody.

Protocol Details:

-

Sample Preparation:

-

For cell lysates, wash 1-5 x 10^6 cells with cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

-

For viral samples, lyse purified virus in 2x SDS-PAGE sample buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Load 20-40 µg of total protein per lane on a 10-12% polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer at 25V for 30 minutes.

-

-

Blocking:

-

Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with this compound antibody diluted in blocking buffer. A starting dilution of 1:1000 to 1:5000 is recommended.

-

Incubate overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody (diluted according to manufacturer's instructions) in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

-

-

Imaging:

-

Expose the membrane to X-ray film or capture the signal using a digital imaging system.

-

Antigen Capture ELISA

This protocol describes a sandwich ELISA for the quantification of SIV Gag protein in samples such as cell culture supernatants or plasma.

Caption: Sequential steps for an SIV Gag antigen capture ELISA.

Protocol Details:

-

Plate Coating:

-

Coat a 96-well ELISA plate with 0.675 µ g/well of purified this compound antibody in a suitable coating buffer (e.g., PBS, pH 7.4).[1]

-

Incubate overnight at 4°C.

-

-

Washing:

-

Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

-

-

Blocking:

-

Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.

-

-

Washing:

-

Wash the plate three times with PBST.

-

-

Sample Incubation:

-

Add standards (recombinant SIV p27) and samples to the wells.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the plate three times with PBST.

-

-

Detection Antibody:

-

Add a biotinylated polyclonal anti-SIV antibody diluted in blocking buffer.

-

Incubate for 1 hour at room temperature.

-

-

Washing:

-

Wash the plate three times with PBST.

-

-

Enzyme Conjugate:

-

Add Streptavidin-HRP conjugate diluted in blocking buffer.

-

Incubate for 30 minutes at room temperature.

-

-

Washing:

-

Wash the plate five times with PBST.

-

-

Substrate Development:

-

Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

-

-

Stop Reaction:

-

Add a stop solution (e.g., 2N H2SO4).

-

-

Read Plate:

-

Read the absorbance at 450 nm on a microplate reader.

-

Radioimmunoprecipitation (RIPA)

This protocol is for the precipitation of radiolabeled SIV Gag proteins from infected cell lysates.

Protocol Details:

-

Cell Labeling and Lysis:

-

Metabolically label SIV-infected cells with [35S]methionine/cysteine for 4-6 hours.

-

Wash cells with cold PBS and lyse in RIPA buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Pre-clearing:

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the this compound antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and wash three to five times with cold RIPA buffer.

-

-

Elution:

-

Elute the immunoprecipitated proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen for autoradiography.

-

Conclusion

The this compound monoclonal antibody is a robust and versatile tool for the specific detection and quantification of SIV Gag proteins. Its broad cross-reactivity across different primate lentiviruses makes it particularly valuable for comparative studies in HIV/SIV research. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field, facilitating the effective application of this important reagent in the development of diagnostics and therapeutics.

References

AG3.0 Antibody: A Comprehensive Technical Guide for Primate Lentivirus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AG3.0 monoclonal antibody is a critical tool for researchers studying primate lentiviruses, including Simian Immunodeficiency Virus (SIV) and Human Immunodeficiency Virus (HIV). This murine IgG1 antibody exhibits broad cross-reactivity with the Gag capsid protein (p24-27) and its precursors across several major primate lentivirus lineages. Its ability to recognize a conserved epitope makes it invaluable for the detection and quantification of a wide range of HIV/SIV capsid antigens, facilitating studies in viral pathogenesis, vaccine development, and antiviral drug discovery. This guide provides an in-depth overview of the this compound antibody, including its generation, binding characteristics, and detailed protocols for its application in key immunoassays.

Core Data Summary

The following tables summarize the key quantitative data regarding the this compound antibody's cross-reactivity and binding affinity, enabling at-a-glance comparison for researchers selecting reagents for their studies.

Table 1: Cross-Reactivity of this compound Antibody with Primate Lentiviruses

| Lentivirus Lineage | Virus/Isolate | Reactivity (Immunoblotting) | Reactivity (Antigen Capture ELISA) |

| SIVagm | SIVagmVER | Positive | Positive |

| SIVagmGRI | Positive | Not Specified | |

| SIVagmSAB | Positive | Positive | |

| SIVagmTAN | Positive | Not Specified | |

| SIVmac/HIV-2 | SIVmac | Positive | Positive |

| HIV-2 | Positive | Positive | |

| HIV-1 | HIV-1 | Positive | Positive |

| SIVrcm | Not Specified | Not Specified | Positive |

| SIVsun | Not Specified | Not Specified | Negative |

| SIVlho | Not Specified | Not Specified | Negative |

| SIVsyk | Not Specified | Not Specified | Negative |

Data compiled from Sanders-Beer et al.[1][2]

Table 2: Binding Affinity of this compound Antibody to SIV Gag Proteins

| SIV Gag Protein | Apparent Dissociation Constant (kD) |

| SIVagmVer | 3.7 nM |

| SIVmac | 20 nM |

| SIVagmSab | 35 nM |

Data obtained using Surface Plasmon Resonance (SPR) analysis.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the this compound antibody. These protocols are based on the procedures described in the primary literature and supplemented with established methodologies in the field.

Production of this compound Monoclonal Antibody via Hybridoma Technology

This protocol outlines the generation of the this compound antibody-producing hybridoma cell line.

Materials:

-

BALB/c mice

-

Whole inactivated SIVagmTYO-1 (antigen)

-

Myeloma cell line (e.g., SP2/0-Ag14)

-

Polyethylene glycol (PEG)

-

Hypoxanthine-aminopterin-thymidine (HAT) medium

-

Hypoxanthine-thymidine (HT) medium

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

-

96-well cell culture plates

-

ELISA plates and reagents for screening

Procedure:

-

Immunization: Immunize BALB/c mice with the whole inactivated SIVagmTYO-1 antigen. A typical immunization schedule involves an initial intraperitoneal injection with complete Freund's adjuvant, followed by booster injections with incomplete Freund's adjuvant at 2-3 week intervals. The final boost should be administered intravenously or intraperitoneally without adjuvant 3-4 days before fusion.

-

Spleen Cell Preparation: Euthanize the mouse with the highest antibody titer and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes by gently disrupting the spleen tissue and passing the cells through a sterile mesh.

-

Myeloma Cell Preparation: Culture the myeloma cells in complete medium, ensuring they are in the logarithmic growth phase on the day of fusion.

-

Cell Fusion: Mix the splenocytes and myeloma cells at a ratio of approximately 5:1 to 10:1. Co-pellet the cells by centrifugation and remove the supernatant. Add pre-warmed PEG dropwise to the cell pellet to induce fusion.

-

Hybridoma Selection: Resuspend the fused cells in HAT medium and plate them into 96-well plates containing a feeder layer of cells (e.g., mouse peritoneal macrophages). The HAT medium selects for fused hybridoma cells, as unfused myeloma cells are sensitive to aminopterin, and unfused B-cells have a limited lifespan.

-

Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibody using an ELISA coated with the SIVagmTYO-1 antigen.

-

Cloning: Expand and subclone the positive hybridoma cultures by limiting dilution to ensure monoclonality. The clone designated this compound was selected for its broad reactivity.[1][3]

-

Antibody Production and Purification: Grow the selected this compound hybridoma clone in larger volumes of culture medium. The monoclonal antibody can be purified from the culture supernatant using Protein G affinity chromatography.

Epitope Mapping of the this compound Antibody

This protocol describes the identification of the specific amino acid sequence recognized by the this compound antibody.

Materials:

-

Purified this compound monoclonal antibody

-

A library of overlapping synthetic peptides spanning the sequence of the SIVmac251 Gag protein (e.g., 20-mer peptides with a 10-amino acid overlap).

-

Finer-resolution peptides for precise epitope identification (e.g., 13-mers with a 12-amino acid overlap).

-

ELISA plates or cellulose (B213188) membranes for peptide immobilization

-

Blocking buffer (e.g., PBS with 5% non-fat milk)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated anti-mouse IgG secondary antibody

-

TMB substrate and stop solution

-

Chemiluminescence detection reagents (for membrane-based assays)

Procedure:

-

Peptide Immobilization:

-

ELISA-based: Coat the wells of an ELISA plate with the synthetic peptides.

-

Membrane-based: Synthesize the peptides directly onto a cellulose membrane.

-

-

Blocking: Block the non-specific binding sites on the plate or membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Add the purified this compound antibody to the wells or membrane and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate or membrane several times with wash buffer to remove unbound antibody.

-

Secondary Antibody Incubation: Add the HRP-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection:

-

ELISA-based: Add TMB substrate and incubate until a color develops. Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Membrane-based: Use a chemiluminescence substrate and visualize the signal.

-

-

Data Analysis: Identify the peptide(s) that show a strong signal, indicating binding of the this compound antibody. Further fine mapping with shorter, overlapping peptides can be used to determine the minimal epitope. The minimal epitope for this compound was identified as SPRTLNA.[1]

This compound-Based Antigen Capture ELISA

This protocol details the use of the this compound antibody in a sandwich ELISA format for the detection and quantification of primate lentivirus Gag antigens.

Materials:

-

Purified this compound monoclonal antibody (capture antibody)

-

Polyclonal anti-SIV antibodies from an infected animal or a biotinylated detection antibody.

-

ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Sample diluent

-

Virus-containing samples (e.g., cell culture supernatants, plasma)

-

Recombinant p24/p27 antigen standard

-

HRP-conjugated secondary antibody (if using an unlabeled polyclonal detection antibody) or HRP-conjugated streptavidin (if using a biotinylated detection antibody)

-

TMB substrate and stop solution

Procedure:

-

Coating: Coat the wells of an ELISA plate with the purified this compound antibody (0.675 µ g/well ) in coating buffer and incubate overnight at 4°C.[1]

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate as before.

-

Sample and Standard Incubation: Add serially diluted recombinant p24/p27 standards and the virus-containing samples to the wells. Incubate for 2 hours at 37°C or overnight at 4°C.

-

Washing: Wash the plate five times with wash buffer.

-

Detection Antibody Incubation: Add the polyclonal anti-SIV antibodies or a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate as before.

-

Enzyme Conjugate Incubation: If using an unlabeled polyclonal detection antibody, add an HRP-conjugated anti-species IgG. If using a biotinylated detection antibody, add HRP-conjugated streptavidin. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate thoroughly.

-

Substrate Reaction: Add TMB substrate to each well and incubate in the dark at room temperature until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution.

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the recombinant antigen standards. Use this curve to determine the concentration of the Gag antigen in the samples. The lower limit of detection for this assay is approximately 100 pg/ml of HIV-1 Gag p24.[1][4]

Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures described above.

Caption: Workflow for the production of the this compound monoclonal antibody.

Caption: Workflow for epitope mapping of the this compound antibody.

Caption: Workflow for the this compound-based antigen capture ELISA.

References

- 1. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hybridoma production protocol. EuroMAbNet [euromabnet.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

An In-depth Technical Guide to the Structure and Function of the AG3.0 Epitope

For researchers, scientists, and drug development professionals, understanding the intricacies of viral epitopes is paramount for the design of effective diagnostics, therapeutics, and vaccines. This guide provides a comprehensive overview of the AG3.0 epitope, a conserved region within the Gag capsid protein of primate lentiviruses, and the utility of the monoclonal antibody that recognizes it.

Introduction to the this compound Epitope and Monoclonal Antibody

The this compound epitope is a specific, linear amino acid sequence, SPRTLNA , located in the N-terminal region of the Gag capsid protein (p24-p27) of various primate lentiviruses.[1][2] This high degree of conservation across different viral lineages, including Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, Simian Immunodeficiency Virus (SIV)mac, SIVagm, and SIVrcm, makes it a significant target for broadly cross-reactive antibodies.[1]

The monoclonal antibody (mAb), also designated as this compound, was generated by immunizing mice with whole inactivated SIVagmTYO-1.[1][2] This antibody demonstrates broad reactivity, recognizing not only the mature capsid proteins but also the Gag precursor proteins p38, p55, and the Gag-Pol precursor p150 in infected cell lysates.[1][2] The hybridoma cell line producing the this compound mAb is available through the NIH AIDS Reagent Program (ARP) under catalog number 4121, facilitating its use in research.[1]

Structural Characteristics of the this compound Epitope

The this compound epitope is a linear heptapeptide (B1575542) with the amino acid sequence:

Ser-Pro-Arg-Thr-Leu-Asn-Ala (SPRTLNA)

Its linear nature means that its recognition by the this compound antibody is not dependent on the complex three-dimensional folding of the Gag protein. This characteristic is advantageous for its detection in denaturing assays such as Western blotting.[3]

Functional Significance

The primary function of the this compound epitope is its role as a conserved, immunogenic target for the this compound monoclonal antibody. Its significance in the context of virology and immunology stems from its broad conservation, which allows the this compound mAb to be a versatile tool for the detection of a wide range of primate lentiviruses.[1][4] The region of the Gag protein where the this compound epitope is located is crucial for viral capsid assembly and stability.

The this compound mAb's ability to bind to this epitope has been leveraged to develop a sensitive antigen capture assay for the quantification of HIV-1 Gag p24, with a lower detection limit of 100 pg/ml.[2]

Quantitative Data: Binding Affinity of this compound mAb

The binding kinetics of the this compound monoclonal antibody to purified Gag proteins from different SIV strains have been characterized using Surface Plasmon Resonance (SPR). The dissociation constants (KD) indicate varying affinities, which may be influenced by residues flanking the core SPRTLNA epitope, affecting the local conformation.

| SIV Gag Protein Source | Apparent Dissociation Constant (K D) (nM) |

| SIVagmVer | 3.7 |

| SIVmac | 20 |

| SIVagmSab | 35 |

Data sourced from Sanders-Beer et al. (2011).

Experimental Protocols

This protocol provides a general framework for determining the binding kinetics of the this compound mAb to lentiviral Gag proteins.

-

Immobilization of this compound mAb:

-

Activate a CM5 sensor chip surface using a standard amine coupling kit (e.g., EDC/NHS).

-

Inject the this compound monoclonal antibody (typically at a concentration of 5-10 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~400 Resonance Units, RU).

-

Deactivate the remaining active esters with an injection of ethanolamine-HCl.

-

-

Analyte Injection (Gag Protein):

-

Prepare a series of dilutions of the purified Gag protein analyte in a suitable running buffer (e.g., HBS-EP).

-

Inject the different concentrations of the Gag protein over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Allow the dissociation of the complex by flowing the running buffer over the surface for a defined dissociation time (e.g., 300 seconds).

-

-

Regeneration:

-

Inject a regeneration solution (e.g., a low pH glycine (B1666218) solution) to remove the bound analyte and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD).

-

This protocol outlines the steps for quantifying lentiviral Gag protein using an this compound-based sandwich ELISA.

-

Coating:

-

Dilute the this compound monoclonal antibody to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer).

-

Add 100 µL of the diluted antibody to each well of a 96-well microplate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with wash buffer (e.g., PBST).

-

Add 200 µL of blocking buffer (e.g., 5% BSA in PBST) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample/Standard Incubation:

-

Wash the plate three times with wash buffer.

-

Prepare a standard curve using known concentrations of purified Gag protein.

-

Add 100 µL of the samples and standards to the appropriate wells.

-

Incubate for 1-2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of a labeled polyclonal anti-Gag antibody (e.g., biotinylated or HRP-conjugated) to each well.

-

Incubate for 1 hour at room temperature.

-

-

Enzyme/Substrate Reaction:

-

Wash the plate three times with wash buffer.

-

If a biotinylated detection antibody was used, add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes. Wash the plate again.

-

Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.

-

Incubate in the dark until a color change is observed.

-

-

Measurement:

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of Gag protein in the samples by interpolating from the standard curve.

-

Signaling Pathways and Logical Relationships

It is important to note that the this compound epitope, as a viral protein fragment, does not inherently trigger a signaling pathway on its own. Instead, it serves as a recognition site for the this compound antibody. Any downstream signaling would be initiated by the antibody itself, for example, if it were to engage with Fc receptors on immune cells.

The following diagrams illustrate the experimental workflow for the antigen capture assay and the logical relationship of the this compound epitope's binding characteristics.

Workflow for this compound-based Antigen Capture ELISA.

Binding affinities of this compound mAb to different SIV Gag proteins.

Concluding Remarks and Future Directions

The this compound epitope, SPRTLNA, is a highly conserved and immunogenic region within the Gag capsid protein of primate lentiviruses. The monoclonal antibody this compound, which specifically recognizes this epitope, is a valuable tool for the broad detection and quantification of these viruses. The quantitative binding data and established experimental protocols provide a solid foundation for its application in research and diagnostics. Future research may focus on the development of humanized versions of the this compound antibody for potential therapeutic applications, as well as its use in the design of novel vaccine immunogens that can elicit broadly neutralizing antibodies targeting this conserved epitope.

It is important to distinguish the this compound epitope and its corresponding antibody from "Activator of G-protein Signaling 3" (AGS3), a completely unrelated intracellular protein involved in G-protein signaling pathways. This guide has focused exclusively on the immunological context of the this compound epitope.

References

- 1. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages [edoc.rki.de]

- 3. A model for testing the immunogenicity of simian immunodeficiency virus (SIV) and simian-human immunodeficiency virus (SHIV) vaccine candidates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a gag protein epitope conserved among all four groups of primate immunodeficiency viruses by using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

AG3.0 Antibody: A Technical Guide for AIDS Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AG3.0 antibody is a murine monoclonal antibody that has proven to be a valuable tool in the field of Acquired Immunodeficiency Syndrome (AIDS) research. Its broad reactivity and high affinity for the p24 capsid protein of various primate lentiviruses, including Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus (SIV), make it an essential reagent for the detection and quantification of viral antigens. This technical guide provides an in-depth overview of the this compound antibody, its characteristics, and its applications in AIDS research, with a focus on quantitative data, detailed experimental protocols, and workflow visualizations.

The p24 antigen is a key component of the viral core and its presence in patient samples is a reliable indicator of active viral replication. Consequently, accurate detection and quantification of p24 are crucial for diagnosing acute HIV infection, monitoring disease progression, and assessing the efficacy of antiviral therapies. The this compound antibody, with its specific recognition of a conserved epitope on the p24 protein, facilitates these critical measurements.

Core Characteristics of the this compound Antibody

The this compound antibody is a mouse IgG1 monoclonal antibody that recognizes the Gag capsid protein p24. Its broad cross-reactivity extends to HIV-1, HIV-2/SIVsm/SIVmac, and SIVagm.[1] This wide-ranging recognition is attributed to its binding to a highly conserved epitope within the p24 protein.

Epitope Specificity

The this compound antibody recognizes the minimal epitope sequence SPRTLNA .[1] This sequence is highly conserved across various primate lentivirus lineages, which underpins the antibody's broad utility in research.

Quantitative Data

The following tables summarize the key quantitative characteristics of the this compound antibody, providing a basis for its application in various immunoassays.

| Parameter | Value | Virus Strain | Reference |

| Binding Affinity (Kd) | 3.7 nM | SIVagmVer | [2] |

| 20 nM | SIVmac | [2] | |

| 35 nM | SIVagmSab | [2] | |

| Antigen Capture Assay Detection Limit | 100 pg/mL | HIV-1 Gag p24 | [1][2] |

Table 1: Binding Affinity and Detection Limit of this compound Antibody

| Epitope | Sequence | Conservation in HIV-1 Subtype B (%) | Reference |

| This compound Epitope | SPRTLNA | High (within a conserved region) | [1] |

| Extended Epitope | SPRTLNAWV | 94% (Danish isolate) | [3] |

| 98% (West African isolates) | [3] |

Table 2: Conservation of the this compound Epitope

Role in AIDS Research

The primary role of the this compound antibody in AIDS research is as a robust tool for the detection and quantification of the HIV p24 antigen. This has significant implications for:

-

Early Diagnosis: Detection of p24 antigen allows for the diagnosis of acute HIV infection before the development of antibodies, closing the diagnostic window.

-

Viral Load Monitoring: Quantifying p24 levels provides a direct measure of viral replication, which is essential for monitoring disease progression and the effectiveness of antiretroviral therapy.

-

In Vitro Research: this compound is widely used in laboratory settings to quantify viral production in cell culture experiments, screen for antiviral compounds, and in virus neutralization assays.

-

Vaccine Development: The antibody can be used to assess the immunogenicity of vaccine candidates by measuring the antibody response to the p24 protein.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the this compound antibody. These protocols are based on established procedures and can be adapted for specific research needs.

p24 Antigen Capture ELISA

This protocol describes a sandwich ELISA for the quantification of HIV-1 p24 antigen in samples such as cell culture supernatants or patient plasma.

Materials:

-

96-well microtiter plates

-

This compound monoclonal antibody (capture antibody)

-

Biotinylated anti-p24 polyclonal antibody (detection antibody)

-

Recombinant HIV-1 p24 standard

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Sample diluent (e.g., PBS with 1% BSA)

Procedure:

-

Coating: Dilute the this compound capture antibody to a final concentration of 1-10 µg/mL in coating buffer. Add 100 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times as described in step 2.

-

Sample and Standard Incubation: Prepare a serial dilution of the recombinant p24 standard (e.g., from 1000 pg/mL to 15.6 pg/mL) in sample diluent. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection Antibody Incubation: Dilute the biotinylated anti-p24 detection antibody in sample diluent (concentration to be optimized, typically 0.1-1 µg/mL). Add 100 µL to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in sample diluent (dilution to be optimized). Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the p24 standard. Use the standard curve to determine the concentration of p24 in the unknown samples.

Western Blotting for p24 Detection

This protocol outlines the use of the this compound antibody for the detection of p24 protein in cell lysates or viral preparations.

Materials:

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

This compound monoclonal antibody (primary antibody)

-

HRP-conjugated anti-mouse IgG (secondary antibody)

-

Blocking buffer (e.g., TBST with 5% non-fat dry milk)

-

Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) substrate

-

X-ray film or digital imaging system

Procedure:

-

Sample Preparation: Prepare cell lysates or viral pellets in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the this compound primary antibody in blocking buffer (a starting dilution of 1:1000 to 1:5000 is recommended). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer (dilution as recommended by the manufacturer). Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer.

-

Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

-

Imaging: Expose the membrane to X-ray film or capture the signal using a digital imaging system. The p24 protein will appear as a band at approximately 24 kDa.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of the this compound antibody in AIDS research.

Caption: Workflow for p24 Antigen Capture ELISA.

Caption: this compound antibody binding to the p24 epitope.

Conclusion

The this compound antibody is a highly specific and versatile tool that plays a critical role in the ongoing fight against AIDS. Its ability to reliably detect and quantify the HIV p24 antigen across a broad range of primate lentiviruses makes it an indispensable reagent for researchers, clinicians, and drug development professionals. The data and protocols presented in this guide are intended to facilitate the effective use of the this compound antibody in advancing our understanding of HIV pathogenesis and in the development of new diagnostic and therapeutic strategies.

References

AG3.0 Monoclonal Antibody: A Technical Guide for Researchers

An In-depth Guide to the Sourcing, Application, and Performance of the AG3.0 Monoclonal Antibody for HIV Research.

The this compound monoclonal antibody is a critical reagent for researchers studying Human Immunodeficiency Virus (HIV) and other primate lentiviruses. This mouse IgG1 antibody is renowned for its broad cross-reactivity, targeting a highly conserved epitope on the viral capsid protein p24. This guide provides comprehensive technical information for scientists and drug development professionals on its sourcing, availability, experimental applications, and performance characteristics.

Antibody Characteristics and Specificity

The this compound clone was developed by immunizing mice with whole inactivated Simian Immunodeficiency Virus (SIVagmTYO-1). It exhibits broad reactivity, recognizing the Gag capsid protein (p24-27) and its precursors (p38, p55, and p150) across multiple primate lentivirus lineages, including HIV-1, HIV-2, SIVmac, and SIVagm.[1][2]

The antibody's specificity is directed towards a conserved 7-amino acid sequence, SPRTLNA , located in the N-terminal portion of the capsid protein. This wide-ranging reactivity makes it an invaluable tool for comparative virology and diagnostics.

Sourcing and Availability

The this compound monoclonal antibody and its producing hybridoma cells are accessible to the research community through both commercial and non-profit channels.

| Supplier | Catalog Number | Product Name | Format |

| Creative Biolabs | MRO-961CQ | Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound) | Fab Fragment, scFv Fragment |

| NIH HIV Reagent Program | 4121 | Anti-HIV-1 p24 Monoclonal (this compound) | Purified IgG |

Performance and Quantitative Data

The this compound antibody has been characterized using various analytical methods, providing key quantitative data for experimental design.

| Parameter | Value | Method | Source |

| Purity | >95% | SDS-PAGE | [1] |

| Binding Affinity (Kd) | 3.7 nM (to SIVagmVer Gag) | Surface Plasmon Resonance (SPR) | |

| 20 nM (to SIVmac Gag) | Surface Plasmon Resonance (SPR) | [2] | |

| 35 nM (to SIVagmSab Gag) | Surface Plasmon Resonance (SPR) | [2] | |

| Antigen Capture Assay LoD | 100 pg/mL (HIV-1 Gag p24) | In-house ELISA | [2] |

The Role of p24 in HIV Assembly and Maturation

The target of the this compound antibody, the p24 capsid protein, is a fundamental component of the HIV virion. It is derived from the cleavage of the Gag polyprotein precursor (p55) by the viral protease. This process, known as maturation, is the final step in the viral life cycle and is essential for producing an infectious particle. The p24 proteins self-assemble to form the conical capsid core, which encapsulates the viral RNA genome and key enzymes like reverse transcriptase and integrase.

The following diagram illustrates the late stages of the HIV life cycle, highlighting the critical role of Gag processing and p24 capsid formation.

References

Methodological & Application

Application Notes and Protocols for p24 Detection using AG3.0 Antibody in ELISA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HIV-1 p24 protein is a core structural component of the viral capsid and a key biomarker for the diagnosis and monitoring of HIV-1 infection. Early detection of p24 antigen in patient samples is crucial for identifying acute infections before the appearance of anti-HIV antibodies. The AG3.0 is a murine monoclonal antibody that specifically recognizes the p24 capsid protein of HIV-1.[1] Its high affinity and specificity make it a valuable tool for the development of sensitive and reliable immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), for the detection and quantification of HIV-1 p24. These application notes provide detailed protocols and performance characteristics for the use of the this compound antibody in a sandwich ELISA format for the detection of HIV-1 p24.

Performance Characteristics

The performance of a p24 antigen capture ELISA is critically dependent on the affinity and specificity of the antibodies used. While specific performance data for an ELISA utilizing solely the this compound antibody is not extensively published in a consolidated format, the following tables summarize typical performance characteristics gathered from various p24 ELISA kits and research articles, which can be considered as a benchmark. An antigen capture assay developed using the this compound monoclonal antibody has been reported to have a lower detection limit of 100 pg/ml for HIV-1 Gag p24.

| Parameter | Typical Performance | Reference |

| Assay Format | Sandwich ELISA | [2] |

| Lower Limit of Detection (LOD) | 1.1 - 100 pg/mL | |

| Linear Range | 3.1 - 300 pg/mL | [3] |

| Specificity | High for HIV-1 p24 | [1][4] |

| Cross-Reactivity | Minimal with HIV-2, SIV, HTLV I/II p24 | [4] |

| Sample Type | Recommended Dilution | Recovery (%) |

| Cell Culture Supernatant | 1:10 - 1:1000 | Not specified |

| Serum | 1:2 - 1:10 | 94 - 117 |

| Plasma | 1:2 - 1:10 | 93 - 103 |

Experimental Protocols

Principle of the Assay

The p24 antigen capture ELISA is a sandwich immunoassay. The this compound monoclonal antibody is immobilized on the surface of a microplate well to act as the capture antibody. When a sample containing p24 antigen is added, the antigen binds to the capture antibody. After washing away unbound material, a second, enzyme-conjugated anti-p24 antibody (detector antibody) is added, which binds to a different epitope on the captured p24 antigen. Following another wash step, a substrate for the enzyme is added, resulting in a colorimetric reaction. The intensity of the color is directly proportional to the amount of p24 antigen present in the sample.

Required Materials

-

This compound Monoclonal Antibody (for coating)

-

Biotinylated anti-p24 Monoclonal Antibody (detector antibody, recognizing a different epitope than this compound)

-

Recombinant HIV-1 p24 Protein Standard

-

Streptavidin-Horseradish Peroxidase (HRP) Conjugate

-

96-well High-Binding ELISA Plates

-

Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

-

Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Sample/Diluent Buffer: 1% BSA in PBST

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

-

Stop Solution: 2N H₂SO₄

-

Microplate Reader capable of measuring absorbance at 450 nm

Detailed Protocol

1. Plate Coating:

-

Dilute the this compound antibody to a final concentration of 1-10 µg/mL in Coating Buffer. The optimal concentration should be determined empirically.

-

Add 100 µL of the diluted this compound antibody to each well of a 96-well high-binding ELISA plate.

-

Incubate the plate overnight at 4°C.

-

The following day, wash the plate three times with 200 µL of Wash Buffer per well. Invert the plate and tap it firmly on absorbent paper to remove any residual buffer.

2. Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer as described in step 1.4.

3. Standard and Sample Incubation:

-

Prepare a serial dilution of the recombinant p24 protein standard in Sample/Diluent Buffer. A typical standard curve might range from 1000 pg/mL down to 15.6 pg/mL.

-

Prepare dilutions of your samples in Sample/Diluent Buffer.

-

Add 100 µL of the standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature or 1 hour at 37°C.

-

Wash the plate five times with Wash Buffer.

4. Detector Antibody Incubation:

-